molecular formula C13H14ClN3O2 B1671749 Imepitoin CAS No. 188116-07-6

Imepitoin

Numéro de catalogue: B1671749
Numéro CAS: 188116-07-6
Poids moléculaire: 279.72 g/mol
Clé InChI: IQHYCZKIFIHTAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYCZKIFIHTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172160
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188116-07-6
Record name Imepitoin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMEPITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Description

Imepitoin (3-(4-chlorophenyl)-5-piperidin-4-yl-4H-imidazol-2-one) is a low-affinity partial agonist at the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors. Developed in the 1990s, it was the first antiepileptic drug (AED) targeting partial agonism of GABAA receptors to reduce seizure frequency in dogs with idiopathic epilepsy . Approved in the European Union in 2013, this compound (marketed as Pexion®) is administered orally as 100 mg or 400 mg tablets and is characterized by high bioavailability (>92%), low plasma protein binding (55%), and a favorable safety profile compared to traditional AEDs like phenobarbital .

This compound’s mechanism involves enhancing GABAergic inhibition without inducing significant sedation or tolerance, a limitation of full GABAA agonists like benzodiazepines . Preclinical studies also highlight its anxiolytic properties, mediated via α2-, α3-, and α5-subunit-containing GABAA receptors, with minimal sedative effects even at high doses .

Méthodes De Préparation

Primary Synthetic Route

The foundational synthesis of Imepitoin (1-(4-chlorophenyl)-4-morpholino-5,6-dihydroimidazo[1,5-a]benzodiazepine-3-carboxamide) involves a multi-step sequence starting from 4-chlorophenyl hydantoin. Patent WO2024132186A1 details a optimized process where 4-chlorophenyl hydantoin undergoes nucleophilic substitution with morpholine in ethanol under reflux conditions (78–80°C) for 12–18 hours. The reaction mixture is subsequently cooled to 0–5°C to precipitate the crude product, which is purified through recrystallization from ethanol/water mixtures (3:1 v/v). This method achieves yields of 82–87% with HPLC purity >99.5%, making it the preferred industrial route.

Key reaction parameters:

  • Molar ratio : 1:1.2 (hydantoin:morpholine)
  • Solvent volume : 8 L per kg hydantoin
  • Crystallization yield : 74–79%

Alternative Synthetic Approaches

Early synthetic attempts utilized toluene as solvent but resulted in lower yields (68–72%) due to incomplete morpholine substitution. A comparative study demonstrated that ethanol’s polarity facilitates better reagent solvation, reducing byproduct formation from 12.3% (toluene) to <0.5% (ethanol). Microwave-assisted synthesis has been explored at laboratory scale, reducing reaction time to 45–60 minutes while maintaining comparable yields.

Polymorph Preparation and Crystallization Techniques

Polymorph II (Novel Form)

Discovered in 2024, Polymorph II (monoclinic, P2₁/c) forms exclusively through xylene-mediated crystallization. The protocol involves:

Parameter Value
Solvent Xylene
Temperature 110–115°C (reflux)
Cooling rate 2°C/hour
Final yield 63±5%

This polymorph exhibits distinct thermal behavior with an exothermic transition at 230°C to Form I. Structural analysis reveals elongated H1···O1 (2.89 Å vs 2.67 Å) and C1···O1 (3.41 Å vs 3.22 Å) distances compared to Polymorph I, influencing its dissolution kinetics.

Pharmaceutical Formulation Methods

Tablet Composition

The European Medicines Agency-approved Pexion® tablets contain:

Component Function Concentration (mg/tablet)
This compound Active 100/400
Lactose monohydrate Filler 45–180
Hypromellose Binder 12–48
Magnesium stearate Lubricant 3–12

Tablets are manufactured via wet granulation followed by compression at 15–20 kN force.

Bioavailability Optimization

Pharmacokinetic studies demonstrate food effects on absorption:

Parameter Fasted State Fed State
Tₘₐₓ (h) 2.1±0.3 2.4±0.5
Cₘₐₓ (µg/mL) 18.2±3.1 16.9±2.8
AUC₀–∞ (h·µg/mL) 142±25 99±18

The 30% AUC reduction under fed conditions necessitates strict fasting during administration.

Analytical Characterization Techniques

Solid-State NMR

¹³C CP/MAS NMR distinguishes polymorphs through chemical shift differences:

  • Polymorph I : δ 168.5 ppm (carbonyl C)
  • Polymorph II : δ 167.9 ppm (carbonyl C)

Thermal Analysis

DSC thermograms show:

  • Form I: Single endotherm at 241°C (ΔH = 158 J/g)
  • Form II: Exotherm at 230°C (ΔH = -42 J/g) followed by Form I melting

Industrial Scale-Up Considerations

Crystallization Kinetics

Batch cooling crystallization in 5000L reactors requires precise control:

Parameter Optimal Range
Supersaturation 1.15–1.25
Cooling rate 0.3–0.5°C/min
Seed loading 2–3% w/w

Agglomeration risks increase above 1.30 supersaturation, necessitating in-line FBRM monitoring.

Patent Landscape Analysis

Recent innovations include:

  • WO2024132186A1 : Continuous flow synthesis reducing batch time by 40%
  • AU2015238579B2 : Salt forms with taurocholic acid enhancing canine bioavailability by 22%

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L’imépitoïne a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Canine Idiopathic Epilepsy

Imepitoin has been established as an effective treatment for canine idiopathic epilepsy. Clinical studies have demonstrated its efficacy in reducing seizure frequency, particularly when used as a monotherapy or as an adjunct to other antiepileptic medications such as phenobarbital.

  • Efficacy Studies : A study showed that dogs treated with this compound at a dosage of 30 mg/kg twice daily experienced significant reductions in seizure frequency over 12 weeks compared to lower doses . In another trial, the combination of this compound and phenobarbital effectively decreased seizure frequency in dogs resistant to conventional treatments .

2. Anxiolytic Effects

This compound has also been investigated for its anxiolytic properties, particularly in dogs suffering from anxiety-related disorders such as noise phobia and storm anxiety.

  • Noise Phobia : In a clinical trial, this compound was administered prophylactically to dogs with known noise sensitivity prior to exposure to loud noises (e.g., fireworks). The results indicated a significant reduction in anxiety-related behaviors .
  • Storm Anxiety : A pilot study assessed the use of this compound for storm anxiety, with doses titrated between 10 mg/kg and 30 mg/kg. The findings suggested a marked decrease in anxiety scores during storm events, supporting its use as a long-term management option .

Data Tables

The following table summarizes key findings from various studies on the efficacy and safety of this compound:

Study Application Dosage Key Findings
Study 1 Canine Idiopathic Epilepsy30 mg/kg BIDSignificant reduction in seizure frequency; well tolerated
Study 2 Adjunct Therapy with Phenobarbital5 mg/kg BIDEnhanced efficacy compared to phenobarbital alone
Study 3 Noise Phobia ManagementProphylactic dosingReduced anxiety during noise exposure
Study 4 Storm Anxiety TreatmentTitrated up to 30 mg/kg BIDDecreased storm anxiety scores; low adverse event rate

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study A : A 5-year-old Labrador Retriever diagnosed with idiopathic epilepsy was treated with this compound as a first-line therapy. Over six months, the dog experienced a reduction from an average of four seizures per month to one seizure per month, demonstrating the drug's effectiveness and safety profile.
  • Case Study B : A mixed-breed dog with severe noise phobia was administered this compound prior to a fireworks event. The owner reported a significant decrease in anxiety-related behaviors compared to previous years when no medication was used.

Mécanisme D'action

L’imépitoïne agit comme un agoniste partiel du site des benzodiazépines du récepteur de l’acide gamma-aminobutyrique A. Il se lie à ce site avec une efficacité intrinsèque inférieure à celle des agonistes complets comme le diazépam. L’imépitoïne bloque également les canaux calciques voltage-dépendants de manière dose-dépendante, ce qui contribue à ses effets anticonvulsivants et anxiolytiques .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Pharmacokinetic Comparison

Parameter This compound Phenobarbital Potassium Bromide
Bioavailability >92% 80–90% ~40%
Tmax 2–3 hours 4–8 hours 2–4 hours
Half-life 3–4 hours 50–70 hours >24 days

Table 2. Adverse Event Profiles

AE This compound (%) Phenobarbital (%) KBr (%)
Sedation 5 34 10
Hepatotoxicity 0 22 0
Vomiting 8 12 25
Polyphagia 0 28 0

Activité Biologique

Imepitoin is a novel antiepileptic drug primarily developed for the treatment of idiopathic epilepsy in dogs. Its mechanism of action is linked to its GABAergic properties, which allow it to modulate neurotransmission in the central nervous system. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and potential anxiolytic effects.

Absorption and Distribution

This compound exhibits high enteral absorption, with studies showing approximately 92% absorption following oral administration. In beagle dogs, peak plasma concentrations (C_max) were observed to be between 14.9–17.2 μg/mL within 2-3 hours post-dosing at a rate of 30 mg/kg . The pharmacokinetic profile indicates that this compound can be effectively administered twice daily, with consistent timing relative to feeding recommended to optimize absorption.

Excretion

The primary route of excretion for this compound is fecal, with minimal renal excretion noted. Studies involving radiolabeled this compound demonstrated that after oral administration, the majority of the drug was excreted in feces, confirming its low systemic clearance and suggesting a favorable safety profile regarding drug-drug interactions .

Protein Binding

This compound shows moderate plasma protein binding at approximately 55% , which suggests that it may have a lower potential for interactions with other drugs that are highly protein-bound . Importantly, this compound does not significantly inhibit cytochrome P450 enzymes in vitro, indicating a low likelihood of metabolic interactions with other medications commonly used in veterinary practice .

Case Studies and Clinical Trials

Clinical evaluations have demonstrated that this compound is effective as both a monotherapy and an adjunctive treatment in dogs with refractory idiopathic epilepsy. A notable study compared high-dose (30 mg/kg) and low-dose (1 mg/kg) regimens, revealing superior anticonvulsant activity at the higher dose .

Summary of Clinical Findings:

Study TypeFindings
MonotherapyEffective in reducing seizure frequency in idiopathic epilepsy
Adjunctive TherapyImproved seizure control when combined with phenobarbital
Safety ProfileWell-tolerated with minimal side effects reported

Anxiolytic Effects

Emerging evidence suggests that this compound may also possess anxiolytic properties, potentially aiding in the management of stress-related behaviors in dogs. This effect is attributed to its action on GABAA receptors, similar to benzodiazepines . Further research is warranted to explore this aspect fully.

Q & A

What are the primary molecular targets of imepitoin, and what methodologies are used to validate these interactions?

Classification : Basic Research Question
Answer : this compound's primary targets include GABAA receptors and voltage-gated calcium channels. Methodologies for validation involve:

  • Receptor Binding Assays : Competitive radioligand displacement studies using <sup>3</sup>H-labeled ligands to quantify binding affinity (e.g., IC50 values) .
  • Electrophysiological Studies : Patch-clamp techniques to assess ion channel modulation in transfected HEK293 cells or primary neuronal cultures .
  • In Vivo Models : Behavioral assays in epileptic rodents to correlate target engagement with seizure suppression .

How are standard experimental models (e.g., rodent seizure models) optimized to evaluate this compound's efficacy?

Classification : Basic Research Question
Answer : Optimization involves:

  • Dose-Response Curves : Administering this compound at varying doses (e.g., 5–30 mg/kg) to establish ED50 values in electrically or chemically induced seizures .
  • Temporal Analysis : Monitoring seizure latency and duration post-administration to assess pharmacokinetic-pharmacodynamic (PK/PD) relationships .
  • Control Groups : Inclusion of positive controls (e.g., diazepam) and vehicle-treated cohorts to validate model sensitivity .

What statistical approaches are recommended to address contradictory findings in this compound's efficacy across preclinical studies?

Classification : Advanced Research Question
Answer : Contradictions may arise from variability in experimental design. Mitigation strategies include:

  • Meta-Analysis : Pooling data from multiple studies to identify trends, using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Testing robustness of conclusions by excluding outlier datasets or adjusting for covariates (e.g., animal strain, dosing regimen) .
  • Power Calculations : Retrospective evaluation of sample sizes to ensure studies were adequately powered to detect effect sizes .

How can researchers design experiments to differentiate this compound's anticonvulsant effects from its anxiolytic properties?

Classification : Advanced Research Question
Answer :

  • Behavioral Dissociation : Use of task-specific assays (e.g., elevated plus maze for anxiety vs. pentylenetetrazole-induced seizures for anticonvulsant effects) with crossover study designs .
  • Receptor Subtype Profiling : Comparative analysis of this compound’s affinity for GABAA receptor subtypes (e.g., α2/α3 vs. α1) using subunit-selective ligands .
  • Pharmacogenetic Models : Testing this compound in transgenic mice with targeted receptor subunit deletions to isolate mechanisms .

What methodologies are employed to resolve discrepancies in this compound's pharmacokinetic profiles across species?

Classification : Advanced Research Question
Answer :

  • Compartmental Modeling : Non-linear mixed-effects modeling (NONMEM) to account for species-specific differences in absorption/metabolism .
  • Interspecies Scaling : Allometric principles to predict human PK parameters from rodent/dog data, validated by in vitro hepatocyte assays .
  • Mass Spectrometry : Quantification of this compound and metabolites in plasma/brain tissue to correlate exposure with efficacy .

How should researchers validate this compound's safety profile in long-term toxicity studies?

Classification : Basic Research Question
Answer :

  • Chronic Dosing Regimens : Administer this compound for 6–12 months in rodents, monitoring hematological, hepatic, and renal biomarkers .
  • Histopathological Analysis : Organ-specific examinations (e.g., liver, brain) to detect subclinical toxicity .
  • Behavioral Toxicity Screens : Open-field tests and rotarod assays to assess motor/neurological deficits .

What experimental strategies can elucidate this compound's mechanism of action in drug-resistant epilepsy models?

Classification : Advanced Research Question
Answer :

  • Multimodal Imaging : Combining EEG telemetry with fMRI to map neural circuit modulation during seizure suppression .
  • Transcriptomic Profiling : RNA-seq of hippocampal tissue to identify this compound-induced changes in neuroinflammatory or synaptic plasticity genes .
  • Drug Combination Studies : Testing this compound with standard antiepileptics (e.g., levetiracetam) to assess synergistic effects via isobolographic analysis .

How can researchers optimize this compound's formulation to enhance blood-brain barrier (BBB) penetration?

Classification : Advanced Research Question
Answer :

  • Prodrug Design : Synthesizing ester derivatives to improve lipophilicity, validated by in situ perfusion models .
  • Nanocarrier Systems : Encapsulation in lipid nanoparticles, with biodistribution studies using radiolabeled this compound .
  • P-glycoprotein Inhibition : Co-administration with efflux transporter inhibitors (e.g., verapamil) to measure brain-to-plasma ratios .

What criteria should guide the selection of biomarkers for this compound's clinical translation?

Classification : Advanced Research Question
Answer :

  • Target Engagement Biomarkers : CSF GABA levels or EEG gamma-band power to confirm receptor modulation .
  • Surrogate Efficacy Endpoints : Reduction in seizure frequency in canine epilepsy trials, bridging preclinical and clinical data .
  • Safety Biomarkers : Serum prolactin or cortisol levels to monitor endocrine effects .

How do researchers address batch-to-batch variability in this compound's preclinical studies?

Classification : Basic Research Question
Answer :

  • Quality Control Protocols : HPLC purity checks (>98%) and NMR characterization for each synthesis batch .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to ensure compound integrity .
  • Cross-Lab Validation : Replicating key experiments in independent laboratories to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.